molecular formula C12H8BrCl B3105663 2-Bromo-3'-chloro-1,1'-biphenyl CAS No. 154407-17-7

2-Bromo-3'-chloro-1,1'-biphenyl

Cat. No.: B3105663
CAS No.: 154407-17-7
M. Wt: 267.55 g/mol
InChI Key: CJBHNVDCKKHUFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Bromo-3’-chloro-1,1’-biphenyl can be synthesized through the reaction of 2-bromo-1-chlorobenzene with 1-bromobenzene in the presence of a palladium catalyst. The resulting product can be purified through recrystallization or chromatography.


Molecular Structure Analysis

The molecular formula of 2-Bromo-3’-chloro-1,1’-biphenyl is C12H8BrCl. The molecular weight is 267.55 g/mol. The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction of 2-chloro (bromo)-3-phenyl-1,3,2-oxazaphospholanes leads to the formation of alkyl dihalophosphite derivatives. Such chemical reactions and the resulting compounds are important for understanding the structural and chemical properties of biphenyl derivatives.


Physical and Chemical Properties Analysis

The physical state of 2-Bromo-3’-chloro-1,1’-biphenyl at 20°C is solid . The melting point ranges from 39.0 to 43.0 °C . It is soluble in toluene .

Scientific Research Applications

Electron Impact Ionization and Cross-linking Efficiency

Research by Koch et al. (2017) explored the negative ion yield of various biphenyl derivatives including 2′-bromo-1,1′-biphenyl (2-Br-BP) upon dissociative electron attachment. This study is significant for understanding the cross-linking efficiency of self-assembled monolayers (SAMs) of biphenyl-4-thiols, including 2-Br-BP. Such cross-linking is critical for the production of carbon nanomembranes (CNMs), which have wide applications in nanotechnology (Koch et al., 2017).

Synthesis and Structural Analysis

The work of Pudovik et al. (1977) involved the reaction of 2-chloro(bromo)-3-phenyl-1,3,2-oxazaphospholanes, leading to the formation of alkyl dihalophosphite derivatives. Such chemical reactions and the resulting compounds are important for understanding the structural and chemical properties of biphenyl derivatives (Pudovik et al., 1977).

Coordination Chemistry and Thermal Analyses

Takjoo et al. (2013) conducted a study focusing on copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol. This research is essential for understanding the coordination chemistry, thermal behavior, and potential applications of such complexes in various scientific fields (Takjoo et al., 2013).

Synthesis and Luminescence Properties

Gui‐Mei Tang et al. (2021) synthesized biphenyl carbazole derivatives, including a 4′‑bromo-[1,1′-biphenyl]-4-yl derivative. Their research provided insights into the luminescence properties and potential applications of these derivatives in optoelectronics and photonics (Gui‐Mei Tang et al., 2021).

Mechanism of Action

Target of Action

It’s known that biphenyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the use of a palladium catalyst and an organoboron reagent , suggesting that these could be potential targets for the compound.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-3’-chloro-1,1’-biphenyl may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound can participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely applied in organic synthesis, suggesting that the compound could potentially influence a variety of biochemical pathways.

Result of Action

It’s known that the compound has potential biological activities, showing anti-inflammatory, anticancer, and antifungal properties in various in vitro and in vivo studies.

Action Environment

The action, efficacy, and stability of 2-Bromo-3’-chloro-1,1’-biphenyl can be influenced by various environmental factors. These may include the presence of other chemical species in the reaction environment, the pH and temperature of the environment, and the presence of a suitable catalyst. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, the presence of a palladium catalyst is crucial .

Safety and Hazards

This compound should be stored in a tightly closed container, in a cool and dry place . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

1-bromo-2-(3-chlorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBHNVDCKKHUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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